

Technical Profile: APA Amoxicillin Amide (Amoxicillin EP Impurity L)

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Compound of Interest

Compound Name: APA Amoxicillin Amide

Cat. No.: B1157693

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Executive Summary

APA Amoxicillin Amide, formally designated as Amoxicillin EP Impurity L (and USP Related Compound L), represents a critical quality attribute (CQA) in the manufacturing of beta-lactam antibiotics.^{[1][2]} Chemically identified as the amide conjugate between Amoxicillin and 6-Aminopenicillanic Acid (6-APA), this impurity (CAS 1789703-32-7) typically arises as a byproduct of semi-synthetic coupling reactions or through post-synthesis dimerization events.^{[1][2][3][4]}

For drug development professionals, controlling Impurity L is not merely a compliance exercise but a stability imperative.^[1] Its presence indicates specific inefficiencies in the acylation step or downstream processing of the Active Pharmaceutical Ingredient (API).^{[1][2]} This guide provides a rigorous structural, mechanistic, and analytical breakdown of **APA Amoxicillin Amide** to support precise identification and remediation strategies.^{[1][2]}

Chemical Constitution & Structural Elucidation^{[1][3]} ^{[5][6]}

Identity and Nomenclature

The compound is a "pseudo-dimer" formed by the condensation of the C2-carboxyl group of an Amoxicillin molecule with the N6-amino group of a 6-APA molecule.[2][3][4] Unlike symmetric dimers, this molecule retains one fully active antibiotic core (the Amoxicillin moiety) and one biosynthetic precursor core (the 6-APA moiety).[1][2][3][4]

Property	Specification
Common Name	APA Amoxicillin Amide (Amoxicillin EP Impurity L)
CAS Number	1789703-32-7
Molecular Formula	
Molecular Weight	563.65 g/mol
IUPAC Name	(2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
SMILES	<chem>CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C</chem>

Structural Connectivity Analysis

The molecule consists of two distinct beta-lactam bicyclic systems linked by a secondary amide bond.[2][3][4]

- Donor Moiety (Acyl): Amoxicillin (lacking the C2-hydroxyl).[1][2][4]
- Acceptor Moiety (Nucleophile): 6-Aminopenicillanic Acid (6-APA).[1][2][3][4]

This linkage is critical because it masks the carboxylic acid of the amoxicillin unit, altering its pKa and solubility profile compared to the parent API, while introducing a second beta-lactam ring that increases the molecule's susceptibility to hydrolytic degradation.

Mechanistic Genesis: Formation Pathways

Understanding the origin of Impurity L requires analyzing the thermodynamics of the semi-synthetic process.[1] The formation is typically driven by the inadvertent activation of the Amoxicillin carboxyl group in the presence of unreacted 6-APA.[3]

Primary Formation Mechanism

In the industrial synthesis of Amoxicillin (e.g., via the Dane salt method or enzymatic acylation), 6-APA is the starting material.[1][2]

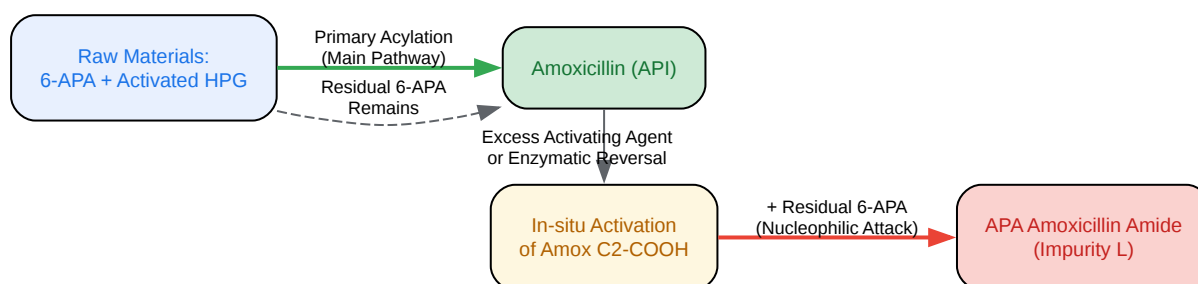
- Intended Reaction: Activated HPG (p-hydroxyphenylglycine) derivative attacks 6-APA

Amoxicillin.[1][2][3][4]

- Side Reaction (Impurity L): If the reaction conditions (pH, activating agents like pivaloyl chloride) are not quenched rapidly, the newly formed Amoxicillin can act as an acyl donor.[1][2] The free amino group of residual 6-APA attacks the activated C2-carboxyl of Amoxicillin.[2][3][4]

Visualizing the Pathway

The following logic diagram maps the competitive kinetics leading to Impurity L.



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Figure 1: Mechanistic pathway illustrating the competitive formation of **APA Amoxicillin Amide** during Amoxicillin synthesis.[1][2][4]

Analytical Profiling & Detection Strategy

Detecting Impurity L requires a method capable of resolving high-molecular-weight dimers from the main peak.^{[3][4]} Standard isocratic methods may fail to elute this lipophilic impurity within a reasonable runtime.^[1]

High-Performance Liquid Chromatography (HPLC)

- Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 μ m (e.g., Inertsil ODS-3 or equivalent).^{[1][2]}
- Mobile Phase A: Phosphate buffer (pH 5.0).^{[1][2]}
- Mobile Phase B: Acetonitrile.^[2]
- Gradient Profile:
 - Impurity L is more hydrophobic than Amoxicillin due to the amide linkage and the additional penam ring.^[1] Expect elution after Amoxicillin but likely before complex trimers.^[1]
 - Recommendation: Use a gradient starting at 5% B to 60% B over 25-30 minutes to ensure elution.^{[3][4]}

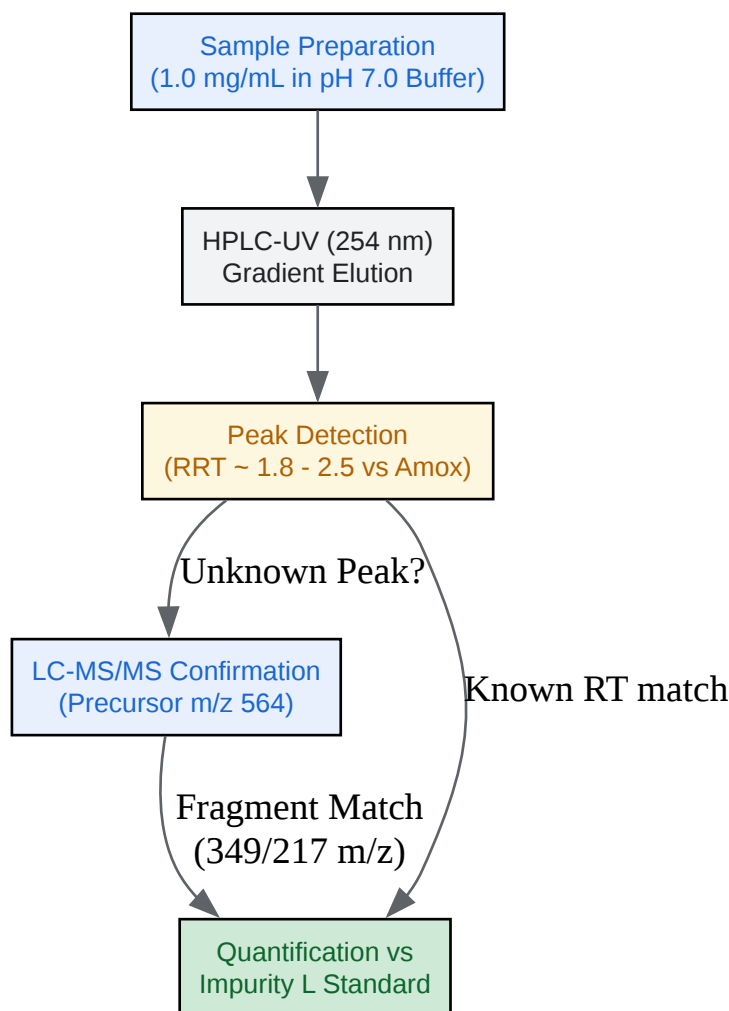
Mass Spectrometry (MS/MS) Fragmentation

For structural confirmation, LC-MS/MS in positive electrospray ionization (ESI+) mode is the gold standard.^{[1][2][4]}

Ion Type	m/z (Theoretical)	Interpretation
[M+H] ⁺	564.66	Protonated molecular ion.[1][2] [3][4]
Fragment A	~349.1	Cleavage of the amide bond; corresponds to the Amoxicillin acylium ion.[1]
Fragment B	~217.3	Cleavage yielding the protonated 6-APA moiety.[2][3] [4]
Fragment C	~160.0	Characteristic thiazolidine ring fragment common to penicillins.[1][4]

Self-Validating Analytical Workflow

To ensure data integrity, the following workflow should be implemented when characterizing this impurity.



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Figure 2: Analytical decision tree for the identification and quantification of Impurity L.

Regulatory & Toxicological Context

Pharmacopoeial Status[1][3][8]

- European Pharmacopoeia (EP): Listed as Impurity L.[1][2][5][6][7][8][9] The limit is typically set at 0.15% (unqualified) or lower depending on the specific monograph version and dose. [1][2]
- USP: Listed as Amoxicillin Related Compound L.

Risk Assessment

While **APA Amoxicillin Amide** is structurally related to the parent drug, its "dimeric" nature raises specific concerns:

- Allergenicity: High molecular weight beta-lactam conjugates are often implicated in hypersensitivity reactions.[2][3] The multivalent nature (two beta-lactam rings) could theoretically increase cross-linking of IgE antibodies, although specific immunogenicity data for Impurity L is sparse compared to polymeric residues.[1][3]
- Potency: The modification of the C2 carboxyl group generally abolishes the antibacterial activity of the "donor" amoxicillin unit, making this impurity pharmacologically inert but toxicologically relevant.[1]

References

- European Directorate for the Quality of Medicines (EDQM). Amoxicillin Sodium Monograph 0577: Impurity L.[1][2] European Pharmacopoeia.[2][9] Available at: [Link][1][2][4]
- National Institutes of Health (NIH). **APA Amoxicillin Amide** - Substance Record.[1][2][3] PubChem.[2] Available at: [Link][1][2][4]

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